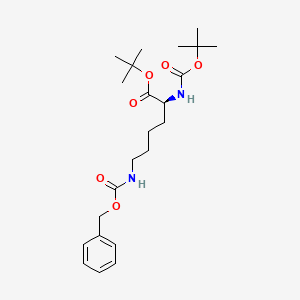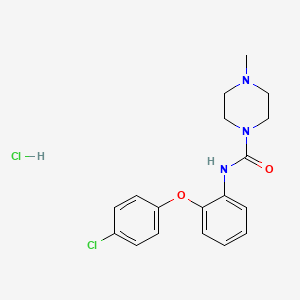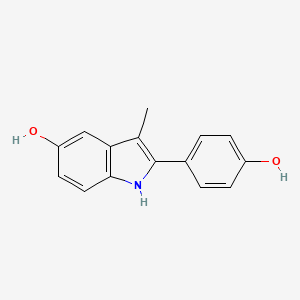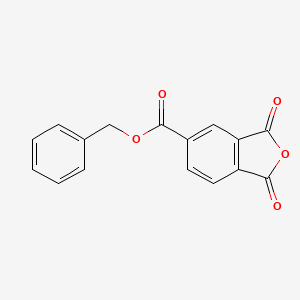
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Overview
Description
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of protective groups, specifically the tert-butoxycarbonyl (BOC) group at the alpha position and the benzyloxycarbonyl (CBZ) group at the epsilon position of the lysine residue. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules .
Preparation Methods
The synthesis of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester typically involves the protection of the lysine amino acid. The process begins with the protection of the alpha-amino group using the tert-butoxycarbonyl (BOC) group. This is followed by the protection of the epsilon-amino group with the benzyloxycarbonyl (CBZ) group. The final step involves the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Chemical Reactions Analysis
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Deprotection: The BOC and CBZ groups can be removed using specific reagents. BOC deprotection is typically achieved using trifluoroacetic acid (TFA), while CBZ deprotection can be done using hydrogenation with palladium on carbon (Pd/C).
Scientific Research Applications
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a key intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as it allows for the incorporation of lysine residues with specific protective groups.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is employed in the production of various biochemical reagents and materials
Mechanism of Action
The mechanism of action of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester primarily involves its role as a protected amino acid derivative. The protective groups (BOC and CBZ) prevent unwanted side reactions during peptide synthesis, ensuring the selective formation of peptide bonds. The compound’s molecular targets include the reactive sites on the lysine residue, which are shielded by the protective groups until they are selectively removed under specific conditions .
Comparison with Similar Compounds
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester can be compared with other similar compounds, such as:
Nalpha-BOC-Nepsilon-CBZ-L-Lysine: Similar in structure but lacks the tert-butyl ester group.
Nalpha-BOC-L-Lysine: Contains only the BOC protective group at the alpha position.
Nepsilon-CBZ-L-Lysine: Contains only the CBZ protective group at the epsilon position.
The uniqueness of this compound lies in its dual protective groups and the ester functionality, which provide enhanced stability and versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWMUXFBVOTID-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)

